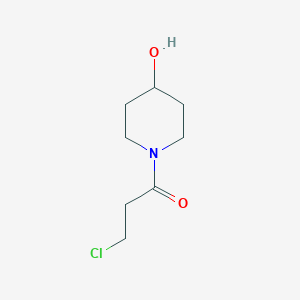
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
準備方法
The synthesis of 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves the reaction of piperidin-4-OL with 3-chloropropanoyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to scale up the process efficiently .
化学反応の分析
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups. Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions
科学的研究の応用
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one can be compared with other similar compounds such as:
Piperidin-4-OL: A precursor in the synthesis of this compound, with similar structural features but different functional groups.
3-Chloropropanoyl chloride: A reagent used in the synthesis of this compound, with distinct reactivity and applications.
Other piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-one, which share the piperidine core but have different substituents and properties
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H14ClNO2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h7,11H,1-6H2 |
InChIキー |
XIVMSWXARNLITJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















